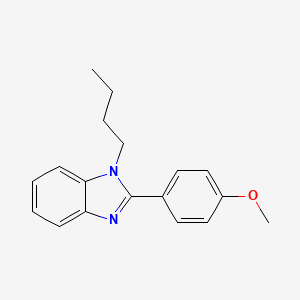
1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole” belongs to the benzimidazole class of compounds . Benzimidazoles are a type of organic compound consisting of a benzene ring fused to an imidazole ring. They are an important class of heterocycles and are found in a variety of natural and synthetic products .
Synthesis Analysis
While specific synthesis methods for “1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole” are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The reaction is typically carried out under acidic conditions .Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonism
1-Butyl-2-(4-methoxyphenyl)-1H-benzimidazole derivatives have been explored for their potential as angiotensin II (AII) receptor antagonists. These compounds, through chemical modification to yield prodrugs, showed marked increases in oral bioavailability and significantly potentiated the inhibitory effect on AII-induced pressor response in rats, highlighting their potential application in hypertension management (Kubo et al., 1993).
Gastric (H+/K+)-ATPase Inhibition
A series of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, structurally related to 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, were synthesized and demonstrated to be potent inhibitors of gastric (H+/K+)-ATPase. These compounds exhibited more potent inhibition of pentagastrin-stimulated acid secretion in rats than the reference compound, suggesting their utility in treating acid-related gastric disorders (Homma et al., 1997).
Anticancer Activity
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole derivatives, have been synthesized and shown to possess potential anticancer properties. These complexes were evaluated for their structures using various physico-chemical techniques and demonstrated activity against several cancer cell lines, comparable to that of cisplatin, indicating their promise as anticancer agents (Ghani & Mansour, 2011).
Corrosion Inhibition
1-Butyl-2-(4-methylphenyl)benzimidazole, a close analogue of 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, has been theoretically predicted and experimentally verified to serve as an effective corrosion inhibitor for mild steel in hydrochloric acid. This suggests that similar benzimidazole derivatives could offer protective qualities against corrosion, beneficial for industrial applications (Xu et al., 2015).
Electroluminescence and Mechanochromism
N-substituted tetraphenylethene-based benzimidazoles, akin to 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, exhibit aggregation-induced emission, fast-recoverable mechanochromism, and blue electroluminescence. These properties suggest their potential for use in optoelectronic devices and sensors, offering insights into the versatility of benzimidazole derivatives in materials science (Zhang et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZRVMUCYCYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

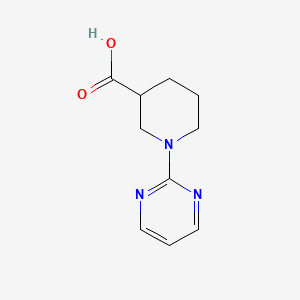
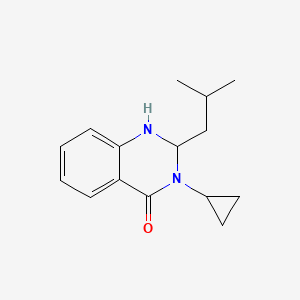
![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)
![Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate](/img/structure/B2581029.png)
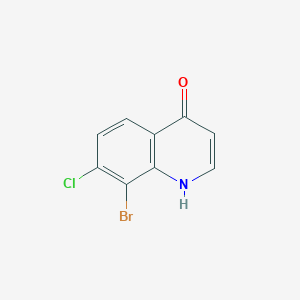

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)
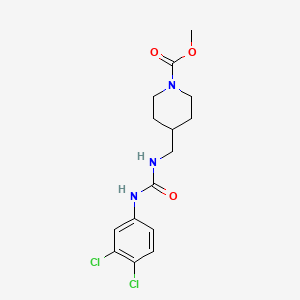
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)